molecular formula C14H12FNO2 B13725089 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde

4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde

Cat. No.: B13725089
M. Wt: 245.25 g/mol
InChI Key: GAYUVKUNDXOQHM-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from readily available precursors such as 2-methoxypyridine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

    Aldehyde Formation: The benzaldehyde moiety is introduced through formylation reactions, often using Vilsmeier-Haack or Reimer-Tiemann reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzoic acid.

    Reduction: 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde: Lacks the methyl group on the benzene ring.

    4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzyl alcohol: The aldehyde group is reduced to an alcohol.

    4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding interactions in biological systems.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-(5-fluoro-2-methoxypyridin-4-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C14H12FNO2/c1-9-5-10(3-4-11(9)8-17)12-6-14(18-2)16-7-13(12)15/h3-8H,1-2H3

InChI Key

GAYUVKUNDXOQHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NC=C2F)OC)C=O

Origin of Product

United States

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